molecular formula C14H14N4OS B052309 Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- CAS No. 121087-84-1

Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-

Cat. No. B052309
CAS RN: 121087-84-1
M. Wt: 286.35 g/mol
InChI Key: OXVLEIAERHXYHU-UHFFFAOYSA-N
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Description

“Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-” is a chemical compound that is a member of benzoic acids . It is extensively used in scientific research, with diverse applications including drug development, cancer studies, and molecular biology investigations.


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C14H14N4OS . The structure includes a benzimidazole fused-ring system and a pyrimidine ring . The 3D conformer and crystal structures of the compound can be found in the Cambridge Structural Database .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-” are not detailed in the search results, benzamides in general can react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 286.35 g/mol . The compound has a XLogP3-AA value of 2.9, which is a measure of its lipophilicity .

Scientific Research Applications

Pharmacological Applications

The compound is a type of diazine alkaloid, which is a two-nitrogen containing compound found in nature . Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthetic Approaches

The compound is used in the synthesis of pharmacologically active decorated diazines . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

Green Chemistry

A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Pharmaceutical Industry

Amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group .

Therapeutic Agents

Amide compounds are also used as an intermediate product in the synthesis of therapeutic agents . Amide derivatives also show antiplatelet activity .

Industrial Applications

Amide compounds are widely used in industries such as paper, plastic and rubber and in agricultural areas .

Safety and Hazards

The safety data sheet for benzamides indicates that they are harmful if swallowed and suspected of causing genetic defects . They should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-8-10(2)16-13(15-9)18-14(20)17-12(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVLEIAERHXYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355371
Record name Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

121087-84-1
Record name Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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